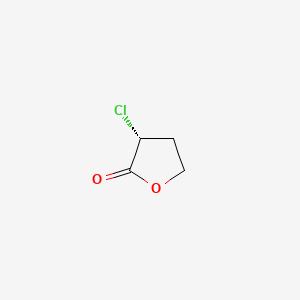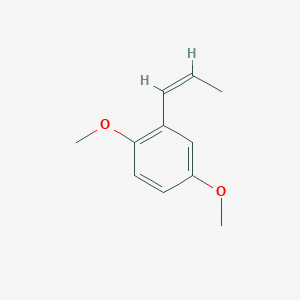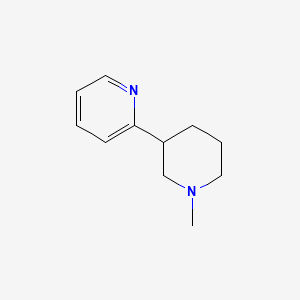
N-Methyl-3-(2-pyridyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(2-pyridyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reaction of 2-bromopyridine with N-methylpiperidine in the presence of a palladium catalyst.
Industrial Production Methods:
- Industrially, the compound can be synthesized using continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, palladium catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-3-(2-pyridyl)piperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(2-pyridyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
N-Methylpiperidine: Lacks the pyridine ring, making it less versatile in receptor binding studies.
3-(2-Pyridyl)piperidine: Lacks the methyl group on the nitrogen, which can affect its binding affinity and selectivity.
N-Methyl-4-(2-pyridyl)piperidine: Substitution at the 4-position instead of the 3-position can lead to different biological activities.
Uniqueness: N-Methyl-3-(2-pyridyl)piperidine is unique due to its specific substitution pattern, which allows for a distinct set of interactions with biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Propiedades
Número CAS |
85237-62-3 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-3-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-13-8-4-5-10(9-13)11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
QSRDMJLZGFNRPM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


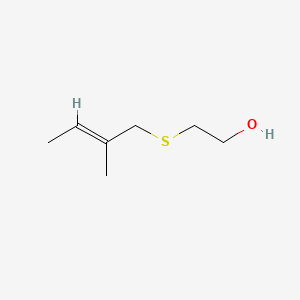
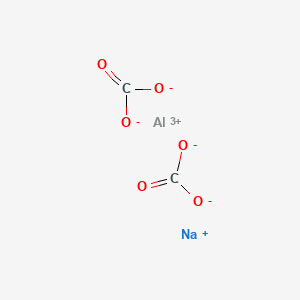
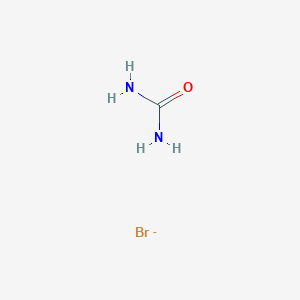
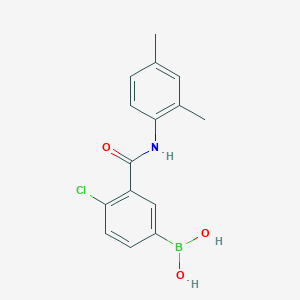
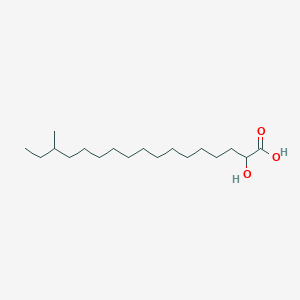
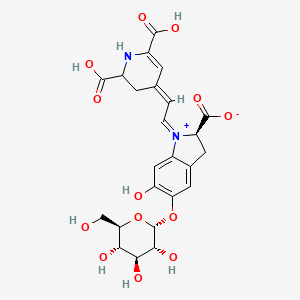




![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
